Cas no 3938-95-2 (Ethyl pivalate)

Ethyl pivalate (C7H14O2) is an ester derived from pivalic acid and ethanol, characterized by its clear, colorless appearance and mild, fruity odor. It serves as a versatile solvent and intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fragrances. Its high stability and low reactivity make it suitable for reactions requiring inert conditions. Ethyl pivalate exhibits favorable volatility and solubility properties, enhancing its utility in coatings and specialty chemical formulations. The compound's purity and consistent performance ensure reliable results in industrial and laboratory applications. Proper handling and storage are recommended to maintain its integrity.
Ethyl pivalate structure
Ethyl pivalate structure
Product Name:Ethyl pivalate
CAS No:3938-95-2
MF:C7H14O2
MW:130.184862613678
MDL:MFCD00009129
CID:44595
PubChem ID:24854047
Update Time:2025-10-30

Ethyl pivalate Chemical and Physical Properties

Names and Identifiers

    • Ethyl Pivalate
    • Pivalic acid ethyl ester
    • Ethyl trimethylacetate
    • ethyl 2,2-dimethylpropanoate
    • Ethyl 2,2-dimethylpropionate
    • Propanoic acid, 2,2-dimethyl-, ethyl ester
    • Pivalic acid, ethyl ester
    • Ethylpivalate
    • Trimethylacetic acid, ethyl ester
    • ETHYLTRIMETHYLACETATE
    • 2,2-Dimethylpropanoic acid ethyl ester
    • 738S62LZWY
    • HHEIMYAXCOIQCJ-UHFFFAOYSA-N
    • 2,2-Dimethyl-propionic acid ethyl ester
    • Propanoic acid,2,2-dimethyl-, ethyl ester
    • ethyl pivaloate
    • Ethyl neopentanoate
    • Eth
    • Ethyl 2,2-di
    • Propanoic acid,2,2-dimethyl-, ethy
    • Ethyl trimethylacetate,99%
    • MFCD00009129
    • NSC 17494
    • Q27266156
    • SCHEMBL126096
    • NSC17494
    • Propanoic acid,2-dimethyl-, ethyl ester
    • NSC-17494
    • EINECS 223-520-1
    • DTXSID4049294
    • 2,2-DIMETHYL-PROPANOIC ACID ETHYL ESTER (PIVALIC ACID ETHYL ESTER)
    • 2,2-Dimethylpropionic acid, ethyl ester
    • Tox21_202831
    • NS00030572
    • PIVALIC ACID ETHYL ESTER [MI]
    • CAS-3938-95-2
    • A824536
    • E75826
    • InChI=1/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H
    • DTXCID3029150
    • CHEMBL31767
    • 3938-95-2
    • Ethyl trimethylacetate, 99%
    • UNII-738S62LZWY
    • FT-0635067
    • NCGC00260377-01
    • CS-0128841
    • AKOS009159503
    • DB-049407
    • 2,2-DIMETHYL-PROPANOIC ACID ETHYL ESTER (PIVALIC ACID ETHYL ESTER)
    • Pivalic acid, ethyl ester (8CI)
    • Ethyl pivalate
    • MDL: MFCD00009129
    • Inchi: 1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3
    • InChI Key: HHEIMYAXCOIQCJ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C)(C)C)=O
    • BRN: 1747617

Computed Properties

  • Exact Mass: 130.09900
  • Monoisotopic Mass: 130.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: Not available
  • Density: 0.856 g/mL at 25 °C(lit.)
  • Melting Point: -90°C
  • Boiling Point: 118 °C(lit.)
  • Flash Point: Fahrenheit: 59 ° f < br / > Celsius: 15 ° C < br / >
  • Refractive Index: n20/D 1.391(lit.)
  • PSA: 26.30000
  • LogP: 1.59560
  • Solubility: Not available
  • Merck: 14,7511

Ethyl pivalate Security Information

  • Symbol: GHS02
  • Signal Word:Danger
  • Hazard Statement: H225
  • Warning Statement: P210
  • Hazardous Material transportation number:UN 3272 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11
  • Safety Instruction: S16-S9-S33
  • Hazardous Material Identification: F
  • Packing Group:II
  • Hazard Level:3
  • Safety Term:3
  • Packing Group:II
  • Risk Phrases:R11
  • HazardClass:3
  • PackingGroup:II
  • TSCA:Yes
  • Storage Condition:Flammable area

Ethyl pivalate Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

Ethyl pivalate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
003884-25g
Ethyl trimethylacetate
3938-95-2 99%
25g
£12.00 2022-03-01
Fluorochem
003884-100g
Ethyl trimethylacetate
3938-95-2 99%
100g
£30.00 2022-03-01
Fluorochem
003884-500g
Ethyl trimethylacetate
3938-95-2 99%
500g
£118.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E137587-100g
Ethyl pivalate
3938-95-2 99%
100g
¥100.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E137587-25g
Ethyl pivalate
3938-95-2 99%
25g
¥45.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E137587-500g
Ethyl pivalate
3938-95-2 99%
500g
¥433.90 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007292-100g
Ethyl pivalate
3938-95-2 99%
100g
¥100 2024-05-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007292-500g
Ethyl pivalate
3938-95-2 99%
500g
¥398 2024-05-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007292-2.5kg
Ethyl pivalate
3938-95-2 99%
2.5kg
¥2107 2024-05-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
234559-100G
Ethyl pivalate
3938-95-2
100g
¥1317.12 2023-12-09

Ethyl pivalate Production Method

Ethyl pivalate Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:3938-95-2)Ethyl trimethylacetate
Order Number:sfd6599
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:3938-95-2)Ethyl pivalate
Order Number:A824536
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:20
Price ($):325.0
Email:sales@amadischem.com
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:3938-95-2)Ethyl pivalate
Order Number:LY0019
Stock Status:in Stock
Quantity:180KG
Purity:98%standard
Pricing Information Last Updated:Wednesday, 30 July 2025 14:20
Price ($):Inquiry
Email:losartan@crotonic-anhydride.com

Ethyl pivalate Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Ethyl pivalate

Ethyl Pivalate: A Comprehensive Overview

Ethyl pivalate, also known by its CAS number 3938-95-2, is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, with the chemical formula C11H18O2, is a derivative of pivalic acid and is widely recognized for its stability and reactivity in different chemical reactions. In recent years, advancements in synthetic methodologies and its application in drug discovery have further solidified its importance in the chemical community.

The synthesis of ethyl pivalate typically involves the esterification of pivalic acid with ethanol, a process that can be efficiently catalyzed using acid catalysts such as sulfuric acid or enzymatic catalysts. Recent studies have explored the use of microwave-assisted synthesis to enhance reaction efficiency, reducing reaction time while maintaining product purity. This method has been particularly beneficial in large-scale industrial production, where optimizing reaction conditions is crucial for cost-effectiveness.

Ethyl pivalate's structure, featuring a bulky tert-butyl group attached to an ester functional group, contributes to its unique chemical properties. The steric hindrance provided by the tert-butyl group makes ethyl pivalate an excellent candidate for use as a protecting group in organic synthesis. For instance, it is commonly employed to protect carboxylic acids during multi-step synthesis processes, ensuring selective reactivity of other functional groups. This property has been extensively utilized in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

In the field of drug discovery, ethyl pivalate has played a pivotal role as a building block for constructing bioactive compounds. Recent research highlights its application in the development of inhibitors for various enzymes, such as kinases and proteases. For example, studies published in 2023 demonstrate how ethyl pivalate derivatives can be tailored to exhibit potent inhibitory activity against specific enzyme targets, opening new avenues for therapeutic interventions.

Beyond its role in pharmaceuticals, ethyl pivalate has found applications in materials science. Its ability to act as a precursor for polyesters and other polymeric materials has been explored in recent years. Researchers have investigated its potential as a monomer for synthesizing biodegradable polymers, which are increasingly sought after due to environmental concerns. These polymers exhibit favorable mechanical properties and degradation profiles, making them suitable for applications in packaging and biomedical devices.

The stability of ethyl pivalate under various conditions has also made it a valuable reagent in analytical chemistry. It is often used as an internal standard in chromatographic analyses due to its well-defined retention characteristics and lack of interference with other compounds. This application underscores its utility across diverse scientific disciplines.

Recent advancements in green chemistry have led to the exploration of more sustainable methods for producing ethyl pivalate. For instance, bio-based feedstocks derived from renewable resources are being investigated as alternatives to traditional petroleum-based starting materials. These efforts align with global initiatives aimed at reducing carbon footprints and promoting circular economy principles.

In conclusion, ethyl pivalate (CAS No. 3938-95-2) stands out as a multifaceted compound with significant contributions across various fields. Its role as a protecting group, building block for drug discovery, precursor for advanced materials, and analytical standard highlights its versatility and importance in modern chemistry. As research continues to uncover new applications and sustainable production methods, ethyl pivalate is poised to remain a key player in both academic and industrial settings.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:3938-95-2)Ethyl trimethylacetate
sfd6599
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:3938-95-2)Ethyl pivalate
A824536
Purity:99%
Quantity:500g
Price ($):325.0
Email